
3-(Trifluoromethoxy)phenylboronic acid
Overview
Description
3-(Trifluoromethoxy)phenylboronic acid (CAS: 179113-90-7) is a boronic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₇H₆BF₃O₃, with a molecular weight of 205.93 g/mol. The compound is widely utilized in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, to introduce the trifluoromethoxyphenyl moiety into complex organic frameworks .
The trifluoromethoxy group imparts unique electronic and steric properties:
- Electron-withdrawing nature: The -OCF₃ group lowers the electron density of the phenyl ring, enhancing the Lewis acidity of the boronic acid group (B(OH)₂) and influencing its reactivity in cross-coupling reactions .
- Hydrophobic character: The fluorine atoms improve lipid solubility, making the compound valuable in medicinal chemistry for optimizing pharmacokinetic properties .
Recent studies highlight its antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to interactions with bacterial cell membranes or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethoxy)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired boronic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the trifluoromethoxy group.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Compounds: From nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
Key Role in Cross-Coupling Reactions
3-(Trifluoromethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound's ability to act as a nucleophile allows for the efficient coupling with various electrophiles, thus facilitating the construction of diverse chemical libraries .
Use in Diverse Chemical Libraries
The compound's applications extend to generating a wide array of chemical entities used in pharmaceuticals and agrochemicals. Its trifluoromethoxy group not only contributes to the stability of the resulting compounds but also enhances their solubility and bioavailability, making them suitable candidates for drug discovery .
Medicinal Chemistry
Enhancement of Biological Activity
The incorporation of the trifluoromethoxy group significantly boosts the biological activity of synthesized compounds. This feature is particularly valuable in the development of new drugs targeting various diseases. Studies have shown that compounds containing this functional group exhibit improved efficacy against specific biological targets compared to their non-fluorinated counterparts .
Case Study: Drug Development
In a recent study, researchers synthesized a series of boronic acids, including this compound, and evaluated their inhibitory activities against fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. The results indicated that these boronic acids could serve as potent inhibitors with nanomolar IC50 values, showcasing their potential as therapeutic agents .
Materials Science
Design of Advanced Materials
This compound is also employed in materials science for developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethoxy group enable the creation of materials with specific chemical functionalities, enhancing their performance in various applications .
Application in Sensors and Probes
Furthermore, this compound is utilized in analytical chemistry for developing sensors and probes. Its ability to form stable complexes with analytes allows for enhanced detection methods in environmental and biological samples, improving sensitivity and specificity .
Summary Table of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Organic Synthesis | Key reagent in Suzuki-Miyaura cross-coupling reactions | Formation of diverse chemical libraries |
Medicinal Chemistry | Enhances biological activity of drug candidates | Inhibition studies on FAAH |
Materials Science | Development of advanced materials with specific functionalities | Polymers and coatings design |
Analytical Chemistry | Used in sensors for environmental and biological detection | Enhanced detection methods through stable complex formation |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)phenylboronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, facilitating the transfer of the aryl group to the target molecule . This process is crucial in forming stable carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers
The trifluoromethoxy group's position on the phenyl ring significantly impacts physicochemical and biological properties. Key isomers include:
Key Findings :
- The meta isomer exhibits superior D-glucose binding selectivity over D-fructose, a rare trait among phenylboronic acids, making it promising for diabetes diagnostics .
- The para isomer demonstrates higher utility in removing excess boronic acids post-coupling due to steric accessibility .
Substituent Effects: Trifluoromethoxy vs. Other Groups
A. Trifluoromethyl (-CF₃) Derivatives
Comparison :
- The -OCF₃ group has a lower acidity (higher pKa) than -CF₃ due to oxygen's electron-donating resonance effect, reducing boronic acid reactivity in aqueous media .
- The -CF₃ group enhances metabolic stability in drug candidates but lacks the glucose-binding specificity of -OCF₃ .
B. Halogenated Derivatives
Key Insight : Halogenation increases reactivity in Suzuki couplings but reduces biocompatibility compared to -OCF₃ derivatives .
Reactivity in Cross-Coupling Reactions
A study comparing coupling yields under microwave vs. conventional heating revealed:
Boronic Acid | Yield (Conventional) | Yield (Microwave) |
---|---|---|
This compound | 50–67% | 24% |
3-Pyridinylboronic acid | 60–75% | 55% |
The lower microwave efficiency of the trifluoromethoxy derivative is attributed to steric hindrance and reduced solubility under rapid heating conditions .
Biological Activity
3-(Trifluoromethoxy)phenylboronic acid is a fluorinated phenylboronic acid that has garnered attention due to its unique chemical properties and potential biological activities. This compound, characterized by the trifluoromethoxy group, exhibits distinct acidity and reactivity compared to its non-fluorinated counterparts. The following sections delve into its biological activity, focusing on antibacterial properties, structural characteristics, and relevant case studies.
This compound has the molecular formula and a molecular weight of 205.93 g/mol. It is known for its relatively low melting point of approximately 80 °C and various synonyms including (3-(trifluoromethoxy)phenyl)metaboric acid and (3-(trifluoromethoxy)phenyl)boronic acid .
Acidity and Stability
The acidity of this compound has been evaluated using potentiometric and spectrophotometric methods. The pKa values for the ortho, meta, and para isomers were determined, revealing significant differences in acidity due to the position of the trifluoromethoxy substituent. For instance, the pKa values are reported as follows:
Isomer | pKa Value |
---|---|
Ortho | 9.51 ± 0.04 |
Meta | 9.49 ± 0.08 |
Para | 7.79 ± 0.02 |
These values indicate that the ortho isomer is less acidic compared to its meta and para counterparts, which can be attributed to steric effects impacting the formation of the tetrahedral boronate ion .
Antibacterial Activity
The antibacterial efficacy of this compound has been investigated against various bacterial strains, including Escherichia coli (a Gram-negative bacterium) and Bacillus cereus (a Gram-positive bacterium). The minimal inhibitory concentration (MIC) values were determined using agar diffusion methods.
Findings from Antibacterial Studies
- Compound 1 (Ortho Isomer) : Exhibited no significant antibacterial activity against either bacterial strain at any tested concentration.
- Compound 2 (Meta Isomer) : Showed low antibacterial activity with MIC values around 125 μg/mL against Bacillus cereus, while having negligible effects on Escherichia coli.
- Compound 3 (Para Isomer) : Similar to Compound 2, it demonstrated limited activity against both strains, with slightly better efficacy against Bacillus cereus compared to Escherichia coli.
These results suggest that while the trifluoromethoxy group imparts some level of biological activity, it may not be sufficient for strong antibacterial properties .
Structural Insights
The structural characteristics of this compound have been elucidated through various analytical techniques, including NMR spectroscopy and X-ray crystallography. The presence of intramolecular hydrogen bonds in certain isomers has been noted to influence their stability and reactivity. Docking studies have also indicated potential interactions with bacterial enzymes, providing insights into the mechanisms by which these compounds may exert their biological effects .
Case Studies
Recent research highlights several case studies focusing on the synthesis and application of trifluoromethoxy phenylboronic acids in medicinal chemistry:
- Antimicrobial Applications : Studies have explored the use of these compounds as potential antimicrobial agents, particularly in developing new treatments for resistant bacterial strains.
- Synthesis in Organic Chemistry : The trifluoromethoxy group has been utilized in various synthetic pathways, including Suzuki-Miyaura coupling reactions, demonstrating its utility in organic synthesis .
- Biological Receptor Interactions : Investigations into how these compounds interact with biological receptors have revealed their potential as glucose sensors due to their binding affinities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Trifluoromethoxy)phenylboronic acid, and how can purity levels be validated?
- Methodology :
-
Synthesis : The compound is typically synthesized via Miyaura borylation using a trifluoromethoxy-substituted aryl halide (e.g., bromide or iodide) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. Post-synthesis, purification involves column chromatography or recrystallization .
-
Purity Validation : High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms purity. Commercial sources report >95% purity, with trace impurities identified via mass spectrometry .
- Data Table :
Synthetic Method | Catalyst System | Purity (%) | Source |
---|---|---|---|
Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂ | >95.0 | |
Halogen Exchange | Pd(OAc)₂, SPhos ligand | >98.0 |
Q. What handling and storage protocols are recommended to ensure compound stability?
- Methodology :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis. Desiccants (e.g., silica gel) prevent moisture absorption .
- Stability Monitoring : Periodic NMR analysis detects hydrolytic degradation (e.g., boroxine formation). Avoid prolonged exposure to alkaline conditions (pH > 9) .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence electronic properties and reactivity in Suzuki-Miyaura couplings?
- Methodology :
-
Electron-Withdrawing Effects : The -OCF₃ group reduces electron density at the boron center via inductive effects, enhancing electrophilicity and accelerating transmetallation in cross-couplings. Compare Hammett σₚ values (-OCF₃: σₚ ≈ 0.35) to predict reactivity trends .
-
Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to improve coupling efficiency with electron-rich aryl halides. Monitor yields via GC-MS or LC-MS .
- Data Table :
Substituent | σₚ Value | Reaction Rate (Relative to -H) |
---|---|---|
-H | 0.00 | 1.0 |
-OCF₃ | ~0.35 | 1.8–2.2 |
-CF₃ | 0.54 | 2.5–3.0 |
Q. What computational approaches are used to study substituent effects on boronic acid tautomerism?
- Methodology :
- DFT Studies : B3LYP/6-311++G(d,p) calculations model tautomeric equilibria (sp² vs. sp³ hybridization). The -OCF₃ group stabilizes the trigonal boronate form, reducing energy barriers for protodeboronation .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity changes due to the substituent’s steric/electronic profile .
Q. How does hydrolytic stability compare to other electron-deficient boronic acids?
- Methodology :
- Kinetic Analysis : Conduct pH-dependent degradation studies (pH 7–10) using UV-Vis or ¹¹B NMR. The -OCF₃ group enhances stability compared to -NO₂ but is less stable than -CF₃ derivatives. Half-life (t₁/₂) at pH 7.4: ~48 hours .
- Mitigation Strategies : Additives like diethanolamine or glycerol reduce hydrolysis rates in aqueous media .
Q. Contradiction Analysis
- Purity vs. Synthetic Method : reports >95% purity for commercial batches, while highlights trace impurities (e.g., boroxines) in lab-synthesized samples. This discrepancy underscores the need for post-synthesis purification .
- Stability in Alkaline Media : recommends neutral storage, but notes partial stability up to pH 8.5. Researchers should validate conditions for specific applications .
Q. Key Recommendations
- Use ¹H/¹³C NMR and HPLC for routine purity checks.
- Optimize cross-coupling reactions with electron-deficient aryl halides to leverage the -OCF₃ group’s reactivity.
- Prioritize computational modeling (DFT) to predict tautomerism and reaction pathways.
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFWVLAHRQSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370274 | |
Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179113-90-7 | |
Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.